Terminal Plasma Half-Life: Phenprocoumon Exhibits 3.6× Longer Duration Than Warfarin
Phenprocoumon possesses a terminal plasma elimination half-life of approximately 110–160 hours, compared to 36–42 hours for warfarin and 8–11 hours for acenocoumarol [1]. This represents a 3.6- to 4.0-fold longer half-life relative to warfarin and a 13- to 20-fold longer half-life relative to acenocoumarol . The extended half-life results from incomplete metabolism, with approximately 15% of phenprocoumon excreted unchanged in urine, whereas warfarin undergoes near-complete hepatic metabolism [2].
| Evidence Dimension | Terminal elimination half-life (hours) |
|---|---|
| Target Compound Data | 110–160 hours (mean ~144–156 hours) |
| Comparator Or Baseline | Warfarin: 36–42 hours; Acenocoumarol: 8–11 hours |
| Quantified Difference | Phenprocoumon half-life is 3.6–4.0× longer than warfarin; 13–20× longer than acenocoumarol |
| Conditions | Human pharmacokinetic studies; healthy volunteers and patients; racemic mixture administration |
Why This Matters
The extended half-life enables less frequent monitoring and reduces INR fluctuations upon missed doses, but also requires careful dose-equivalence adjustment when switching from shorter-acting VKAs to avoid over-anticoagulation.
- [1] Verhoef TI, Redekop WK, Daly AK, van Schie RM, de Boer A, Maitland-van der Zee AH. Pharmacogenetic-guided dosing of coumarin anticoagulants: algorithms for warfarin, acenocoumarol and phenprocoumon. Br J Clin Pharmacol. 2014;77(4):626-641. doi:10.1111/bcp.12220. View Source
- [2] Ufer M. Comparative pharmacokinetics of vitamin K antagonists: warfarin, phenprocoumon and acenocoumarol. Clin Pharmacokinet. 2005;44(12):1227-1246. doi:10.2165/00003088-200544120-00003. View Source
